1-(4-Chloro-3-methoxyphenyl)piperazine
Description
1-(4-Chloro-3-methoxyphenyl)piperazine is a phenylpiperazine derivative characterized by a piperazine ring substituted with a phenyl group bearing a chlorine atom at the para-position (C4) and a methoxy group at the meta-position (C3). These compounds are part of the phenylpiperazine class, known for their psychoactive, serotonergic, and antibacterial properties .
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAVACUOLRGMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610486 | |
| Record name | 1-(4-Chloro-3-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637022-44-7 | |
| Record name | 1-(4-Chloro-3-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methoxyphenyl)piperazine typically involves the reaction of 4-chloro-3-methoxyaniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The process involves the nucleophilic substitution of the aniline derivative with piperazine, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
1-(4-Chloro-3-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis
Biological Activity
1-(4-Chloro-3-methoxyphenyl)piperazine (also referred to as 4-chloro-3-methoxyphenylpiperazine or CMPP) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article focuses on the biological activity of CMPP, summarizing key findings from various studies, highlighting its mechanisms of action, and discussing its implications for future research.
CMPP is characterized by its molecular formula and a molecular weight of approximately 211.7 g/mol. The compound features a piperazine ring substituted with a chloro and methoxy group, which contributes to its biological activity.
CMPP exhibits multiple mechanisms of action that contribute to its biological effects:
- Serotonin Receptor Modulation : CMPP has been shown to interact with serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. This interaction is crucial for its potential antidepressant and anxiolytic effects.
- Dopaminergic Activity : Research indicates that CMPP may influence dopamine levels, which can affect mood and behavior. Increased dopamine levels are often associated with stimulant effects.
- Antimicrobial Properties : Preliminary studies suggest that CMPP possesses antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.
Biological Activity Summary
Case Studies and Research Findings
- Antidepressant Effects : A study conducted on rodent models demonstrated that CMPP administration led to significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The results indicated enhanced serotonergic activity, which is often linked to antidepressant effects.
- Anxiolytic Properties : In behavioral assays, CMPP exhibited anxiolytic effects comparable to established anxiolytics. This was attributed to its action on serotonin receptors, particularly the 5-HT_1A receptor subtype.
- Antimicrobial Activity : In vitro studies revealed that CMPP displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
- Cytotoxicity in Cancer Cells : Research indicated that CMPP could induce apoptosis in various cancer cell lines through the activation of mitochondrial pathways. This suggests potential as an anticancer agent, warranting further investigation into its mechanism of action.
Comparison with Similar Compounds
Structural and Substitutional Variations
The biological and physicochemical properties of phenylpiperazines are highly influenced by substituent positions and functional groups. Below is a comparative analysis of key analogs:
Spectroscopic and Electronic Properties
- Vibrational and Electronic Transitions: 1-(2-Methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine exhibit similar HOMO-LUMO gaps (~4.5–5.0 eV), but differ in vibrational modes due to substituent electronegativity. The methoxy group shows stronger C-O stretching (1,240 cm⁻¹) compared to C-Cl (740 cm⁻¹) .
NMR Chemical Shifts :
Metabolic Stability and Degradation
- mCPP undergoes hydroxylation at the phenyl ring and degradation of the piperazine moiety to form metabolites like N-(3-chlorophenyl)ethylenediamine .
- Methoxy groups (e.g., in MeOPP) are prone to O-demethylation, while chloro substituents resist metabolic cleavage, enhancing persistence .
- The target compound’s chloro and methoxy groups may slow hepatic metabolism, increasing bioavailability compared to unsubstituted analogs.
Q & A
Q. How can chiral impurities in synthesized batches impact biological activity, and how are they detected?
- Methodological Answer : Chiral contaminants (e.g., R vs. S enantiomers) may alter receptor selectivity. Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to resolve enantiomers. Validate via circular dichroism (CD) spectroscopy. Enantiopure batches reduce off-target effects in behavioral assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
